molecular formula C18H23N5O B7194234 N-[3-[[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]phenyl]acetamide

N-[3-[[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]phenyl]acetamide

Cat. No.: B7194234
M. Wt: 325.4 g/mol
InChI Key: XPCAWKLGOTXJJH-UHFFFAOYSA-N
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Description

N-[3-[[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]phenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research and potential therapeutic uses. This compound features a complex structure with a piperazine ring, a pyrimidine moiety, and an acetamide group, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[3-[[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14-19-7-6-18(20-14)23-10-8-22(9-11-23)13-16-4-3-5-17(12-16)21-15(2)24/h3-7,12H,8-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCAWKLGOTXJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methylpyrimidine with piperazine under controlled conditions to form the 4-(2-methylpyrimidin-4-yl)piperazine intermediate.

    Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with 3-bromomethylphenyl acetamide in the presence of a base such as potassium carbonate. This step attaches the phenylacetamide group to the piperazine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halides, amines; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-[[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[3-[[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide

Uniqueness

Compared to similar compounds, N-[3-[[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]phenyl]acetamide is unique due to its specific structural features, such as the presence of both a piperazine ring and a pyrimidine moiety. These features contribute to its distinct binding properties and potential therapeutic applications.

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